{2-[2-(Diethylamino)ethoxy]phenyl}methanamine
Overview
Description
{2-[2-(Diethylamino)ethoxy]phenyl}methanamine is an organic compound with the molecular formula C13H22N2O. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by the presence of a diethylamino group and an ethoxy group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine typically involves the reaction of 2-(diethylamino)ethanol with a suitable phenylmethanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include diethylamine, ethylene oxide, and phenylmethanamine. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[2-(Diethylamino)ethoxy]phenyl}methanamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylmethanamine compounds .
Scientific Research Applications
{2-[2-(Diethylamino)ethoxy]phenyl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular signaling pathways. The ethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{2-[2-(Dimethylamino)ethoxy]phenyl}methanamine: Similar structure but with dimethylamino instead of diethylamino group.
{2-[2-(Diethylamino)ethoxy]phenyl}ethanol: Similar structure but with an ethanol group instead of methanamine.
{2-[2-(Diethylamino)ethoxy]phenyl}acetonitrile: Similar structure but with an acetonitrile group instead of methanamine.
Uniqueness
The uniqueness of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both diethylamino and ethoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N,N-diethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZEXRCEPPMOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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